molecular formula C14H17NO2 B12536141 Ethanone, 1-(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)- CAS No. 141969-66-6

Ethanone, 1-(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)-

Cat. No.: B12536141
CAS No.: 141969-66-6
M. Wt: 231.29 g/mol
InChI Key: QHRBXHMCGGNFLF-UHFFFAOYSA-N
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Description

Ethanone, 1-(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of indole derivatives, including Ethanone, 1-(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)-, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethanone, 1-(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethanone, 1-(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)- involves its interaction with various molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing cellular processes such as signal transduction, gene expression, and enzyme activity . The specific pathways and targets depend on the functional groups present in the molecule and its overall structure.

Comparison with Similar Compounds

Ethanone, 1-(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)- can be compared with other indole derivatives such as:

These comparisons highlight the unique structural features and biological activities of Ethanone, 1-(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)-, making it a valuable compound for further research and development.

Properties

CAS No.

141969-66-6

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

1-(1-ethyl-5-methoxy-2-methylindol-3-yl)ethanone

InChI

InChI=1S/C14H17NO2/c1-5-15-9(2)14(10(3)16)12-8-11(17-4)6-7-13(12)15/h6-8H,5H2,1-4H3

InChI Key

QHRBXHMCGGNFLF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OC)C(=O)C)C

Origin of Product

United States

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